molecular formula C18H25NO2 B6799011 oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone

Cat. No.: B6799011
M. Wt: 287.4 g/mol
InChI Key: KORIWNAHAALNEZ-UHFFFAOYSA-N
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Description

Oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an oxepane ring with a benzazocin moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone typically involves multiple steps, including the formation of the oxepane ring and the benzazocin core. Common synthetic routes may involve the use of cyclization reactions, nucleophilic substitutions, and condensation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

Oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with various biomolecules.

    Industry: The compound’s unique structure makes it suitable for developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone include other benzazocin derivatives and oxepane-containing molecules. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its combined oxepane and benzazocin structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new scientific and industrial applications.

Properties

IUPAC Name

oxepan-4-yl(2,4,5,6-tetrahydro-1H-3-benzazocin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c20-18(17-8-4-13-21-14-10-17)19-11-3-7-15-5-1-2-6-16(15)9-12-19/h1-2,5-6,17H,3-4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORIWNAHAALNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)C(=O)N2CCCC3=CC=CC=C3CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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